molecular formula C9H8ClNO2 B12997708 5-Chloro-4-ethoxy-2-hydroxybenzonitrile

5-Chloro-4-ethoxy-2-hydroxybenzonitrile

Cat. No.: B12997708
M. Wt: 197.62 g/mol
InChI Key: PIUFBKYOHPBFHE-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzonitrile, characterized by the presence of a chloro, ethoxy, and hydroxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-ethoxy-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-ethoxy-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde.

    Reduction: 5-Chloro-4-ethoxy-2-hydroxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-ethoxy-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chloro, ethoxy, and hydroxy groups can influence its binding affinity and specificity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzonitrile
  • 4-Ethoxy-2-hydroxybenzonitrile
  • 2-Chloro-5-ethoxybenzonitrile

Comparison

5-Chloro-4-ethoxy-2-hydroxybenzonitrile is unique due to the combination of chloro, ethoxy, and hydroxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the ethoxy group can enhance its solubility in organic solvents, while the chloro group can increase its reactivity towards nucleophiles .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-4-ethoxy-2-hydroxybenzonitrile

InChI

InChI=1S/C9H8ClNO2/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-4,12H,2H2,1H3

InChI Key

PIUFBKYOHPBFHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C#N)Cl

Origin of Product

United States

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